molecular formula C12H15BrFNO B13585725 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol

Cat. No.: B13585725
M. Wt: 288.16 g/mol
InChI Key: XFLMQOWTPPUUDL-UHFFFAOYSA-N
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Description

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom This compound is characterized by the presence of a bromine and fluorine atom on the benzyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol typically involves the reaction of 4-bromo-2-fluorobenzyl chloride with piperidin-4-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets. For example, as a CCR5 antagonist, it binds to the CCR5 receptor on the surface of cells, preventing the entry of HIV into the cells. This interaction is mediated by the formation of a strong salt-bridge between the basic nitrogen atom in the piperidine ring and the receptor .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Bromobenzyl)piperidin-4-ol
  • 4-(4-Fluorobenzyl)piperidin-4-ol
  • 4-(4-Chlorobenzyl)piperidin-4-ol

Uniqueness

4-(4-Bromo-2-fluorobenzyl)piperidin-4-ol is unique due to the presence of both bromine and fluorine atoms on the benzyl group. This dual substitution can enhance its biological activity and selectivity compared to compounds with only one halogen atom. Additionally, the combination of bromine and fluorine can influence the compound’s physicochemical properties, such as lipophilicity and metabolic stability .

Properties

Molecular Formula

C12H15BrFNO

Molecular Weight

288.16 g/mol

IUPAC Name

4-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-ol

InChI

InChI=1S/C12H15BrFNO/c13-10-2-1-9(11(14)7-10)8-12(16)3-5-15-6-4-12/h1-2,7,15-16H,3-6,8H2

InChI Key

XFLMQOWTPPUUDL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=C(C=C(C=C2)Br)F)O

Origin of Product

United States

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